molecular formula C12H10ClNO2 B6415100 6-(2-Chloro-5-methoxyphenyl)pyridin-3-ol CAS No. 1261938-84-4

6-(2-Chloro-5-methoxyphenyl)pyridin-3-ol

Cat. No.: B6415100
CAS No.: 1261938-84-4
M. Wt: 235.66 g/mol
InChI Key: CEGZDCZEQAXPSX-UHFFFAOYSA-N
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Description

6-(2-Chloro-5-methoxyphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl ring at the 6-position. The phenyl substituent contains a chlorine atom at the 2-position and a methoxy group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(2-chloro-5-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-9-3-4-11(13)10(6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGZDCZEQAXPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692663
Record name 6-(2-Chloro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-84-4
Record name 6-(2-Chloro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloro-5-methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the desired aryl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-5-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 6-(2-chloro-5-methoxyphenyl)pyridin-3-one.

    Reduction: Formation of 6-(2-chloro-5-methoxyphenyl)pyridin-3-amine.

    Substitution: Formation of 6-(2-amino-5-methoxyphenyl)pyridin-3-ol or 6-(2-thio-5-methoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(2-Chloro-5-methoxyphenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-chloro-5-methoxyphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Positions (Pyridine/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Pyridine-3-ol, Phenyl-2-Cl-5-OCH3 C12H10ClNO3 251.67 Not explicitly reported; inferred stability from analogs
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Pyridine-3-ol, Phenyl-4-Cl-2-OCH3 C12H10ClNO2 235.67 Structural isomer; potential nematicidal activity (analogous to GF-3880 derivatives)
5-Chloro-2-methoxypyridin-3-ol Pyridine-3-ol-5-Cl-2-OCH3 C6H6ClNO2 159.57 Simpler structure; commercial availability (CAS 1261365-86-9)
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid Pyridine-3-carboxylic acid, Phenyl-5-F-2-OCH3 C13H10FNO3 259.23 Carboxylic acid group enhances solubility; potential for metal coordination

Key Observations:

  • Substituent Position Effects : The position of chlorine and methoxy groups on the phenyl ring significantly impacts biological activity. For example, 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (a positional isomer) shares structural similarities with nematicides like Fluazaindolizine, which contains a sulfonyl group linked to a 2-chloro-5-methoxyphenyl moiety .

Chlorinated Pyridin-3-ol Derivatives

Table 2: Chlorinated Analog Comparisons

Compound Name Chlorine Positions Molecular Formula Molecular Weight (g/mol) Notable Features References
6-Chloro-5-(trifluoromethyl)pyridin-3-ol Pyridine-6-Cl-5-CF3 C6H3ClF3NO 197.54 Strong electron-withdrawing CF3 group; higher lipophilicity
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Pyridine-2,5-Cl-6-CH2OH C6H5Cl2NO2 194.02 Hydroxymethyl group enhances hydrophilicity
2-Chloro-5-fluoropyridin-3-ol Pyridine-2-Cl-5-F C5H3ClFNO 147.54 Fluorine substitution improves metabolic stability

Key Observations:

  • Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol improves water solubility, a critical factor in drug design .

Table 3: Cytotoxicity and Nematicidal Activity

Compound Class Example Compound Cell Line/Application IC50/CC50 Values References
Pyridin-3-ol with methoxyphenyl N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]oxadiazole} PANC-1 (pancreatic cancer) IC50 = 4.6 μM
Fluazaindolizine derivatives 8-Chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide Agricultural nematicide Field efficacy data (not quantified)
Fluorinated analogs 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid Not tested N/A

Key Observations:

  • Cytotoxicity : Pyridin-3-ol derivatives with methoxyphenyl and oxadiazole moieties exhibit potent cytotoxicity against cancer cell lines (e.g., IC50 = 4.6 μM for PANC-1), suggesting that this compound may share similar bioactivity .
  • Nematicidal Potential: Fluazaindolizine’s structural similarity (2-chloro-5-methoxyphenyl group) implies that the target compound could be explored for agricultural applications .

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